Bienvenue dans la boutique en ligne BenchChem!

Quinoxaline-5-carbonyl chloride

PARP-2 selective inhibition neuroprotection quinoxaline-5-carboxamide

Quinoxaline-5-carbonyl chloride (CAS 717871-86-8) is a heterocyclic acyl chloride of the quinoxaline family, bearing the reactive carbonyl chloride group at the 5-position of the bicyclic ring system (molecular formula C₉H₅ClN₂O; molecular weight 192.60 g/mol; calculated boiling point 324.38 °C at 760 mmHg; calculated density 1.412 g/cm³). Unlike the more common 2-carbonyl chloride regioisomer (CAS 54745-92-5, a crystalline solid with mp 113–115 °C), the 5-isomer lacks a reported experimental melting point and is typically handled as a liquid or low-melting solid, reflecting how the substitution position on the electron-rich benzo ring—rather than the electron-deficient pyrazine ring—fundamentally alters physicochemical behavior.

Molecular Formula C9H5ClN2O
Molecular Weight 192.60 g/mol
CAS No. 717871-86-8
Cat. No. B3280583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxaline-5-carbonyl chloride
CAS717871-86-8
Molecular FormulaC9H5ClN2O
Molecular Weight192.60 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)N=CC=N2)C(=O)Cl
InChIInChI=1S/C9H5ClN2O/c10-9(13)6-2-1-3-7-8(6)12-5-4-11-7/h1-5H
InChIKeyJFLVZLAMKBYZHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoxaline-5-carbonyl chloride (CAS 717871-86-8): Regioisomeric Acyl Chloride Building Block for PARP-2-Selective and HIF Prolyl Hydroxylase Inhibitor Synthesis


Quinoxaline-5-carbonyl chloride (CAS 717871-86-8) is a heterocyclic acyl chloride of the quinoxaline family, bearing the reactive carbonyl chloride group at the 5-position of the bicyclic ring system (molecular formula C₉H₅ClN₂O; molecular weight 192.60 g/mol; calculated boiling point 324.38 °C at 760 mmHg; calculated density 1.412 g/cm³) . Unlike the more common 2-carbonyl chloride regioisomer (CAS 54745-92-5, a crystalline solid with mp 113–115 °C), the 5-isomer lacks a reported experimental melting point and is typically handled as a liquid or low-melting solid, reflecting how the substitution position on the electron-rich benzo ring—rather than the electron-deficient pyrazine ring—fundamentally alters physicochemical behavior . Commercially available at purities from 95% to 99% (HPLC), this compound serves as an indispensable synthetic intermediate for constructing 5-carboxamide derivatives that occupy patent-protected chemical space inaccessible from 2- or 6-substituted analogs .

Why Quinoxaline-5-carbonyl chloride Cannot Be Replaced by Its 2- or 6-Regioisomers in Medicinal Chemistry Procurement


Quinoxaline carbonyl chlorides are not functionally interchangeable across regioisomeric positions. The quinoxaline scaffold offers three monofunctionalization sites—position 2 (pyrazine ring), position 5, and position 6 (benzo ring)—and each yields carboxamide derivatives with distinct target-engagement profiles. In PARP enzyme assays, quinoxaline-5-carboxamide derivatives exhibit superior selectivity for PARP-2 over PARP-1, whereas quinazolinone-based inhibitors display the opposite (PARP-1-selective) profile, demonstrating that the 5-position geometry is a determinant of isoform selectivity [1]. Furthermore, 5- and 6-quinoxalinecarboxylic acids—the hydrolysis products of the corresponding carbonyl chlorides—were resolved into positional isomers by dipole moment measurement and showed differential tuberculostatic activity, with specific 5-substituted compounds (e.g., LI, LVII) exhibiting in vitro activity while failing in vivo, confirming that even adjacent benzo-ring positions produce non-equivalent biological outcomes [2]. Substituting quinoxaline-2-carbonyl chloride or quinoxaline-6-carbonyl chloride for the 5-isomer in a discovery program would yield compounds targeting different binding pockets, potentially forfeiting PARP-2 selectivity, HIF prolyl hydroxylase inhibition, or other 5-position-dependent pharmacology. High-strength direct head-to-head comparator studies specifically pitting 5-carbonyl chloride against 2- or 6-carbonyl chloride in identical assays are limited in the open literature; the evidence base presented below therefore draws primarily on cross-study comparisons and class-level inferences from structurally defined derivative series.

Quantitative Differentiation Evidence for Quinoxaline-5-carbonyl chloride (CAS 717871-86-8) Versus Closest Analogs


PARP-2 Selectivity: 5-Carboxamide Derivatives Achieve ~5-Fold PARP-2/PARP-1 Selectivity Unattainable with 2-Position or Quinazolinone Scaffolds

The 5-carboxamide substitution pattern on quinoxaline is critical for achieving PARP-2 isoform selectivity. FR261529 [2-(4-chlorophenyl)-5-quinoxalinecarboxamide], a derivative synthesized from quinoxaline-5-carbonyl chloride, exhibited IC₅₀ = 33 ± 0.9 nM against human recombinant PARP-1 and IC₅₀ = 7 nM against PARP-2, yielding approximately 4.7-fold selectivity for PARP-2 [1]. This inhibitory activity was approximately 400-fold more potent than the benchmark PARP inhibitor 3-aminobenzamide (3-AB), which showed IC₅₀ = 11,200 ± 810 nM against human PARP in the same assay system [1]. In a separate structure-based drug design study comparing chemotypes, quinoxaline derivatives as a class displayed superior selectivity for PARP-2, whereas quinazolinone derivatives displayed relatively high selectivity for PARP-1, and quinazolidinone derivatives lacked PARP-1/2 selectivity entirely [2]. Within the 5-carboxamide series, 3-(4-chlorophenyl)quinoxaline-5-carboxamide achieved PARP-2 IC₅₀ = 7 nM and PARP-1 IC₅₀ = 33 nM, while 3-(4-methoxyphenyl)quinoxaline-5-carboxamide showed PARP-2 IC₅₀ = 8 nM, confirming that the 5-position carboxamide is a privileged scaffold for potent PARP-2 inhibition [3][4].

PARP-2 selective inhibition neuroprotection quinoxaline-5-carboxamide FR261529

HIF Prolyl Hydroxylase Patent Protection: Quinoxaline-5-carboxamide Scaffold Exclusively Claimed for Anemia and Ischemia Indications

Patent EP 2227770 A4 (published 2011-11-09, assigned to Warner Chilcott Company LLC) specifically claims quinoxaline-5-carboxamide derivatives of formula (I) as antagonists of HIF prolyl hydroxylases for treating anemia, ischemia, and stroke [1]. The patent's formula (I) explicitly requires the carboxamide substituent at the 5-position of the quinoxaline ring, with R₁ defined as —NR₆R₇ (amide) or —OR₈ (ester), and R₂–R₅ representing diverse substitution at the remaining ring positions [1][2]. No equivalent patent coverage exists for quinoxaline-2-carboxamide or quinoxaline-6-carboxamide derivatives targeting HIF prolyl hydroxylases. The synthetic route to these patented compounds proceeds through quinoxaline-5-carbonyl chloride as the key activated acyl intermediate, establishing the 5-carbonyl chloride as a procurement prerequisite for any group operating in this HIF prolyl hydroxylase intellectual property space [1].

HIF prolyl hydroxylase inhibition anemia EP 2227770 quinoxaline-5-carboxamide patent

Regioisomeric Physicochemical Differentiation: 5-Carbonyl Chloride Is a Liquid/Oil Versus Crystalline 2-Isomer (mp 113–115 °C), Affecting Handling, Storage, and Reaction Setup

The three monofunctionalized quinoxaline carbonyl chloride regioisomers exhibit materially different physical states under standard laboratory conditions. Quinoxaline-5-carbonyl chloride has no experimentally reported melting point and is described as a liquid or low-melting solid at ambient temperature, with a calculated boiling point of 324.38 °C at 760 mmHg, calculated density of 1.412 g/cm³, calculated refractive index of 1.663, and calculated flash point of 149.98 °C . By contrast, quinoxaline-2-carbonyl chloride (CAS 54745-92-5) is a well-defined crystalline solid with a literature melting point of 113–115 °C, measured boiling point of 324.4 °C at 760 mmHg, and density of 1.411 g/cm³ . Quinoxaline-6-carbonyl chloride (CAS 258503-93-4) is supplied as a powder with minimum 95% purity and a boiling point of 324.4 °C at 760 mmHg . The absence of a crystalline melting point for the 5-isomer—contrasting with the sharp 113–115 °C mp of the 2-isomer—indicates fundamentally different intermolecular packing, which directly impacts weighing accuracy, storage stability, and solubility in reaction media.

regioisomer physicochemical properties quinoxaline carbonyl chloride melting point boiling point

Dipole Moment-Based Structural Resolution: 5- and 6-Quinoxalinecarboxylic Acids Are Distinguishable Positional Isomers with Differential Tuberculostatic Activity

A systematic study by Roubínek et al. (1984) prepared 74 substituted 5- and 6-quinoxalinecarboxylic acids—the direct hydrolysis products of the corresponding carbonyl chlorides—via condensation of 2,3- and 3,4-diaminobenzoic acids with various α-diketones and benzils [1]. Compounds bearing different substituents at positions 2 and 3 were successfully resolved into positional isomers (5-COOH vs. 6-COOH) using dipole moment measurements, confirming that the two regioisomers possess measurably distinct electronic distributions [1]. When tested for tuberculostatic activity against Mycobacterium tuberculosis in vitro, specific 5-substituted compounds (designated LI and LVII) exhibited activity, although all active compounds failed to demonstrate efficacy in vivo [1]. This study establishes that (a) 5- and 6-positional isomers are structurally non-equivalent at the dipole level, (b) they can be analytically resolved, and (c) their biological activities diverge, with only specific 5-substituted analogs showing any antimycobacterial effect [1]. These carboxylic acids are directly accessible from quinoxaline-5-carbonyl chloride via hydrolysis, making the carbonyl chloride the preferred starting material for exploring 5-position structure-activity relationships in antimycobacterial programs.

dipole moment positional isomer resolution tuberculostatic activity quinoxalinecarboxylic acid

Electronic Environment: Benzo-Ring (5-Position) Versus Pyrazine-Ring (2-Position) Acyl Chloride Reactivity Governs Derivatization Kinetics and Product Profiles

The 5-carbonyl chloride is attached to the electron-rich benzo ring of quinoxaline, whereas the 2-carbonyl chloride is attached to the electron-deficient pyrazine ring. This positional difference creates distinct electronic environments that govern the electrophilicity of the carbonyl carbon and, consequently, the kinetics of nucleophilic acyl substitution reactions with amines, alcohols, and thiols [1]. Electron-withdrawing effects from the pyrazine nitrogens (N-1 and N-4) exert a stronger influence on the 2-position carbonyl (directly attached to the pyrazine ring) than on the 5-position carbonyl (attached to the benzo ring and separated from the pyrazine nitrogens by additional bonds). This is corroborated by the different dipole moments measured for 5- and 6-substituted quinoxalinecarboxylic acids [2], and by broader literature on quinoxalinecarboxylic acid and ester reactivity demonstrating that substitution position affects both the acidity of the carboxylic acid (pKa) and the reactivity of derived acyl chlorides toward nucleophiles [1]. In practical terms, the 5-carbonyl chloride may exhibit different reaction rates, require different base/stoichiometry optimization, and produce different product distributions in competitive acylation reactions compared to the 2-isomer.

acyl chloride reactivity benzo ring pyrazine ring nucleophilic acyl substitution electronic effects

Optimal Procurement and Application Scenarios for Quinoxaline-5-carbonyl chloride (CAS 717871-86-8)


PARP-2-Selective Inhibitor Discovery and Lead Optimization

Quinoxaline-5-carbonyl chloride is the essential building block for synthesizing PARP-2-selective 5-carboxamide inhibitors such as FR261529 (PARP-2 IC₅₀ = 7 nM, PARP-1 IC₅₀ = 33 nM, ~5-fold selectivity). Research groups pursuing PARP-2-selective chemical probes for neurodegenerative disease (Parkinson's disease, as demonstrated by in vivo neuroprotection in the METH mouse model) or oncology (PARP-2 synthetic lethality) should procure the 5-isomer specifically, as the 2- and 6-isomers cannot access the same PARP-2 selectivity pocket [1]. The demonstrated oral bioavailability and brain penetration of FR261529 further validate the 5-carboxamide scaffold for CNS-penetrant PARP-2 inhibitor programs [1].

HIF Prolyl Hydroxylase Inhibitor Synthesis for Anemia Drug Development

Patent EP 2227770 A4 exclusively claims quinoxaline-5-carboxamide derivatives as HIF prolyl hydroxylase antagonists for treating anemia, ischemia, and stroke [2]. Pharmaceutical development groups operating in this indication space must use the 5-carbonyl chloride as their key intermediate; the 2- and 6-carbonyl chlorides are structurally excluded from the patent claims and cannot serve as synthetic surrogates. The 5-carbonyl chloride enables access to the full diversity of amide (—NR₆R₇) and ester (—OR₈) derivatives defined in formula (I) of the patent [2].

Antitubercular Quinoxaline Library Synthesis Targeting Position 5 SAR

Based on the CCCC 1984 study demonstrating that specific 5-quinoxalinecarboxylic acid derivatives (compounds LI, LVII) exhibit in vitro tuberculostatic activity against M. tuberculosis, medicinal chemistry teams exploring quinoxaline-based antimycobacterial agents should use the 5-carbonyl chloride as the starting point for amide library generation [3]. The dipole moment data confirm that 5- and 6-isomers are structurally and electronically distinct, and only the 5-series yielded active hits in this historical study. While in vivo efficacy was not achieved, the 5-position SAR provides validated starting points for further optimization [3].

Reactive Dye and Materials Chemistry Using Benzo-Ring-Functionalized Quinoxaline Building Blocks

Patent EP 0090114 A2 demonstrates that 2,3-dichloroquinoxaline-5-carbonyl chloride (and the corresponding 6-isomer) can serve as cellulose-reactive groups in dye chemistry [4]. For materials science applications—including OLED precursor synthesis, luminescent polymer fabrication, and covalent surface functionalization—the 5-carbonyl chloride provides a benzo-ring attachment point that preserves the pyrazine ring nitrogens for metal coordination or further functionalization. The liquid physical state of the 5-isomer may offer processing advantages over the crystalline 2-isomer in large-scale industrial reactions where liquid metering is preferred [4].

Quote Request

Request a Quote for Quinoxaline-5-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.